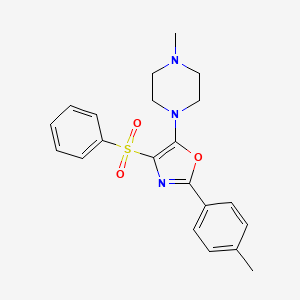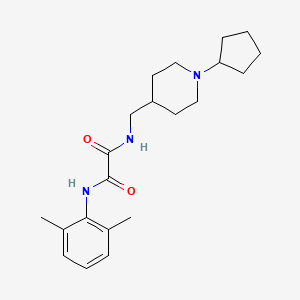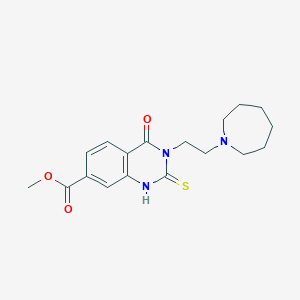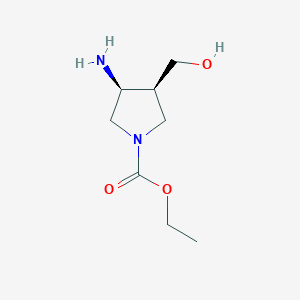
5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is a chemically synthesized molecule that belongs to the class of organic compounds known as oxazoles. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of this compound suggests it has potential for various chemical reactions and applications due to the presence of reactive functional groups such as the phenylsulfonyl and the p-tolyl group.
Synthesis Analysis
The synthesis of 2,5-disubstituted-1,3-oxazoles, such as the compound , can be achieved through the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, which provides a reactive C-5 carbanion. This carbanion can then react with various electrophiles, including aldehydes and ketones, to form the desired oxazole derivatives. Additionally, the introduction of iodine or tri-n-butylstannyl groups at the C-5 position allows for further functionalization through cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be complex and diverse, depending on the substituents attached to the oxazole ring. In the case of 5-methoxy-4-methyl-2-(p-tolyl)oxazole, a related compound, the molecular structure was elucidated using X-ray crystallography. This technique can provide detailed information about the arrangement of atoms within the molecule and the geometry of the oxazole ring .
Chemical Reactions Analysis
Oxazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of substituted oxazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) or diethyl azodicarboxylate can lead to the formation of 1,2,4-triazoline derivatives through a formal [3+2] cycloaddition, which is accompanied by the ring opening of the oxazole . This type of reaction demonstrates the reactivity of the oxazole ring and its potential for creating new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by the substituents present on the oxazole ring. The introduction of a phenylsulfonyl group, for example, can increase the acidity of the adjacent hydrogen, facilitating deprotonation and the formation of a carbanion at the C-5 position. This carbanion is highly reactive and can be used to introduce various electrophiles to the oxazole ring. The solubility, melting point, and stability of the compound can also be affected by the nature of the substituents .
Applications De Recherche Scientifique
Pharmacological Applications
- Serotonin Receptor Antagonists : Analogues of 5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole have been evaluated as potent and selective serotonin (5-HT) 1B/1D antagonists. These compounds have shown promising effects in functional in vitro testing of 5-HT(1B/1D) antagonistic properties, indicating potential applications in the treatment of serotonin-related disorders (Liao et al., 2000).
- Anticancer Activity : Derivatives containing the this compound moiety have been synthesized and evaluated for their anticancer activities. Some of these compounds showed significant activity against specific cancer cell lines, suggesting their potential as leads for anticancer drug development (Zyabrev et al., 2022).
Chemical Synthesis Applications
- Oxazole-Based Building Blocks : The compound and its related oxazole derivatives have been utilized as building blocks in the total synthesis of complex natural products like siphonazoles, highlighting its utility in organic synthesis and the development of novel chemical entities (Zhang & Ciufolini, 2009).
- Preparation of 2,5-Disubstituted-1,3-Oxazoles : The phenylsulfonyl moiety in such compounds facilitates the deprotonation and subsequent reaction with electrophiles, enabling the synthesis of a variety of 2,5-disubstituted-1,3-oxazoles. This method offers a general route for preparing oxazoles with potential applications in drug discovery and material science (Williams & Fu, 2010).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-16-8-10-17(11-9-16)19-22-20(28(25,26)18-6-4-3-5-7-18)21(27-19)24-14-12-23(2)13-15-24/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIUJOCNRHRUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)


![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)
![N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2507960.png)
![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2507961.png)


![1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2507973.png)
![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)
![2-Furyl 4-[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl ketone](/img/structure/B2507976.png)
![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)

